

Crystal Structure of 4-Hydroxy-6-methylcoumarin: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-6-methylcoumarin

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Introduction

4-Hydroxy-6-methylcoumarin is a derivative of coumarin, a benzopyrone that forms the core of numerous natural products with a wide range of biological activities. Coumarin and its derivatives are of significant interest to the pharmaceutical and life sciences industries due to their anticoagulant, anti-inflammatory, antibacterial, and anti-cancer properties. The substitution pattern on the coumarin ring system plays a critical role in determining the specific biological effects and mechanism of action. This technical guide provides a comprehensive overview of the structural and biological aspects of **4-hydroxy-6-methylcoumarin**, with a focus on its crystal structure and its relationship to biological signaling pathways.

While a definitive, publicly available crystal structure for **4-hydroxy-6-methylcoumarin** could not be located in crystallographic databases, this guide presents the crystallographic data for a closely related isomer, 7-hydroxy-4-methylcoumarin monohydrate, to provide insights into the molecular geometry and packing of similar coumarin derivatives. Furthermore, this document outlines generalized experimental protocols for the synthesis and crystallographic analysis of such compounds and explores the known signaling pathways affected by structurally similar coumarin derivatives.

Physicochemical Properties of 4-Hydroxy-6-methylcoumarin

A summary of the key physicochemical properties of **4-hydroxy-6-methylcoumarin** is presented in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₈ O ₃
Molecular Weight	176.17 g/mol
CAS Number	13252-83-0
Appearance	White to off-white powder
Melting Point	261-264 °C
IUPAC Name	4-hydroxy-6-methylchromen-2-one
Synonyms	4-Hydroxy-6-methyl-2H-1-benzopyran-2-one

Crystallographic Data of 7-Hydroxy-4-methylcoumarin Monohydrate

As a proxy for the crystal structure of **4-hydroxy-6-methylcoumarin**, the crystallographic data for the closely related isomer, 7-hydroxy-4-methylcoumarin monohydrate, is provided below. This data is sourced from the Crystallography Open Database (COD) entry 2010291. It is important to note that while the molecular formula is the same, the different substitution pattern will result in distinct crystal packing and intermolecular interactions.

Parameter	Value
Chemical Formula	C ₁₀ H ₁₀ O ₄
Crystal System	Monoclinic
Space Group	P 1 2 ₁ /n 1
a (Å)	7.106(2)
b (Å)	11.335(2)
c (Å)	11.817(2)
α (°)	90
β (°)	105.30(10)
γ (°)	90
Volume (Å ³)	918.1(3)
Z	4
Temperature (K)	296
Radiation Wavelength (Å)	0.71069
R-factor	0.039

Experimental Protocols

Synthesis of 4-Hydroxy-6-methylcoumarin

A general and widely used method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation. A representative protocol is as follows:

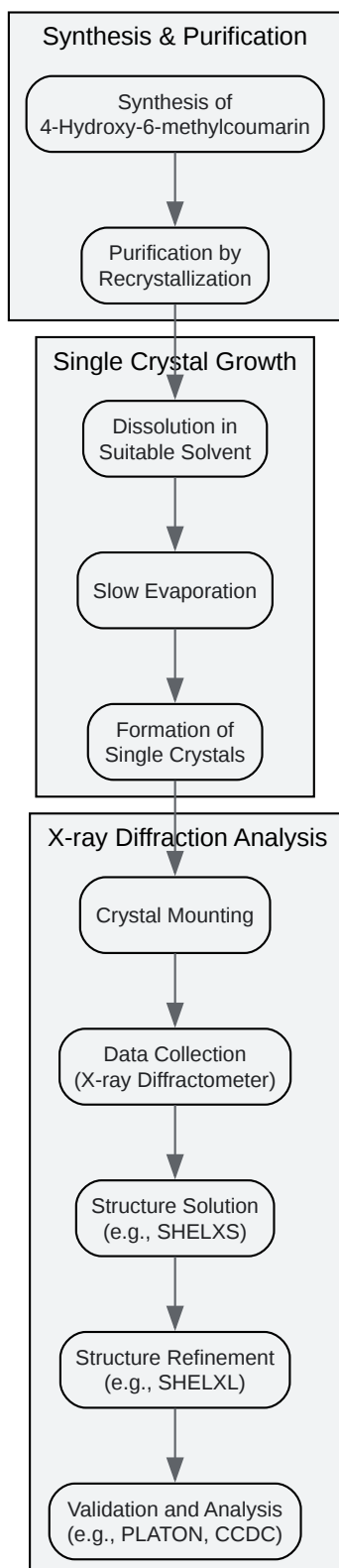
- **Reaction Setup:** A mixture of a phenol (in this case, p-cresol) and a β-ketoester (such as ethyl acetoacetate) is prepared.
- **Condensation:** The mixture is treated with a condensing agent. Concentrated sulfuric acid is commonly used and the reaction is typically stirred at room temperature or with gentle heating.

- Work-up: The reaction mixture is poured into ice-water, leading to the precipitation of the crude coumarin derivative.
- Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure **4-hydroxy-6-methylcoumarin**.

An alternative synthesis involves the reaction of a phenol with malonic acid in the presence of a dehydrating agent like a mixture of anhydrous ZnCl_2 and POCl_3 .^[1]

Crystallization and X-ray Diffraction

The following is a generalized workflow for obtaining single-crystal X-ray diffraction data for a coumarin derivative.



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A generalized workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a coumarin derivative.

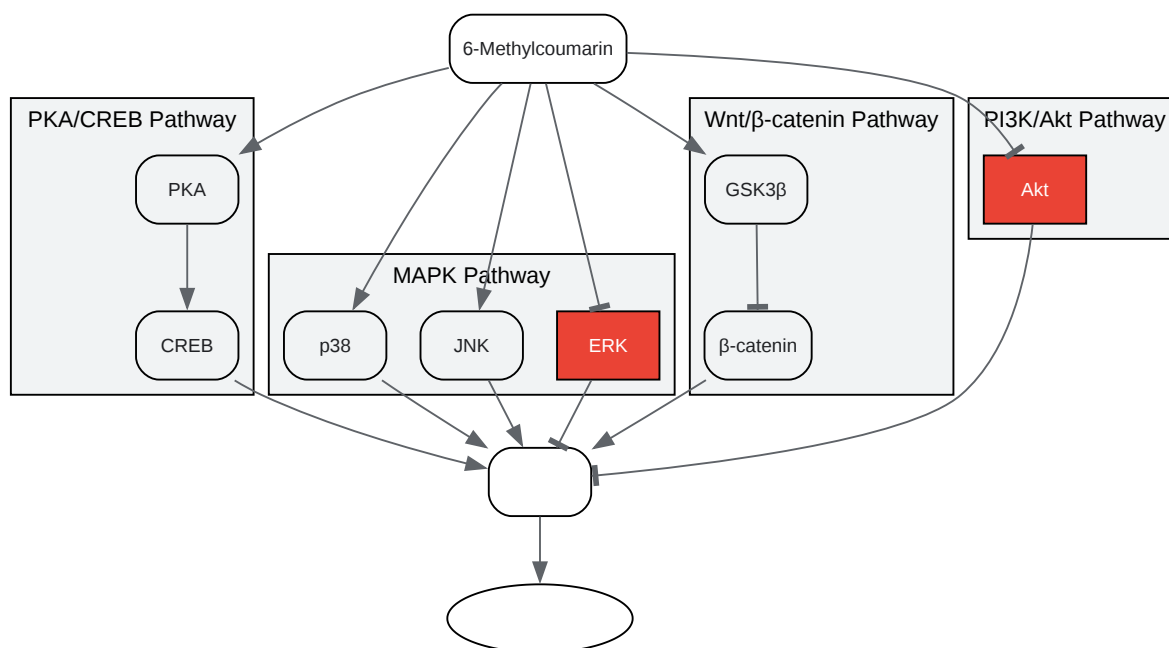
- **Single Crystal Growth:** High-purity **4-hydroxy-6-methylcoumarin** is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or chloroform). The solution is then allowed to evaporate slowly at room temperature. Over time, single crystals suitable for X-ray diffraction may form.
- **Crystal Mounting:** A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Signaling Pathways of Related Coumarin Derivatives

It is crucial to note that the biological activity of coumarins is highly dependent on their substitution patterns. While information on the specific signaling pathways affected by **4-hydroxy-6-methylcoumarin** is limited, studies on closely related derivatives provide valuable context.

Melanogenesis Signaling Pathway (6-Methylcoumarin)

A study investigating the effects of several coumarin derivatives on melanogenesis found that 6-methylcoumarin, but not **4-hydroxy-6-methylcoumarin**, significantly increased melanin synthesis.^{[2][3]} This suggests that the 4-hydroxy group abrogates this particular biological activity. The proposed signaling pathway for 6-methylcoumarin-induced melanogenesis involves the upregulation of the master regulator of pigmentation, MITF (Microphthalmia-associated transcription factor), through the modulation of several key signaling cascades.^{[2][3]}

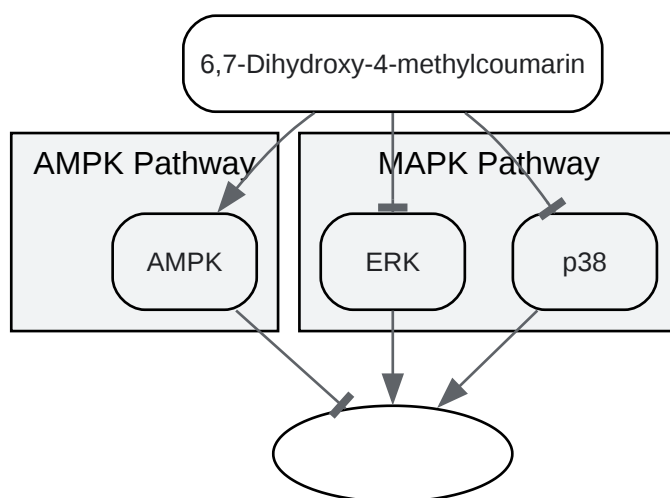


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Signaling pathways modulated by 6-methylcoumarin to promote melanogenesis. Note the inhibitory effects on ERK and Akt.[2][3]

Adipogenesis Signaling Pathway (6,7-Dihydroxy-4-methylcoumarin)

In contrast to the melanogenesis-promoting effects of 6-methylcoumarin, a different derivative, 6,7-dihydroxy-4-methylcoumarin, has been shown to suppress adipogenesis (the formation of fat cells).[4] This anti-adipogenic effect is mediated through the activation of AMPK (AMP-activated protein kinase) and the modulation of the MAPK signaling pathway.[4]



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Signaling pathways modulated by 6,7-dihydroxy-4-methylcoumarin to suppress adipogenesis.

[4]

These examples underscore the principle that minor structural changes on the coumarin scaffold can lead to profoundly different biological outcomes and engagement with distinct cellular signaling networks.

Conclusion

4-Hydroxy-6-methylcoumarin remains a compound of interest for its potential biological activities. While its specific crystal structure is not yet publicly documented, analysis of closely related compounds provides valuable structural insights. The synthesis of this and other coumarin derivatives is well-established, and standardized protocols for crystallographic analysis can be applied. The stark differences in the signaling pathway modulation between even closely related coumarin derivatives highlight the importance of specific structure-activity relationship studies. Further research is warranted to elucidate the precise crystal structure of **4-hydroxy-6-methylcoumarin** and to determine its unique biological activities and the signaling pathways through which they are mediated. This will be essential for realizing its full potential in drug discovery and development.

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